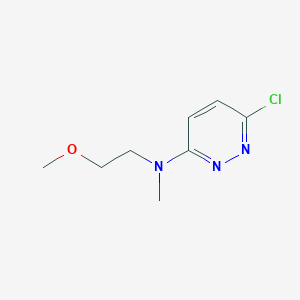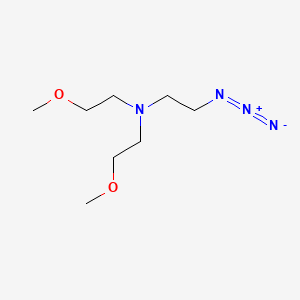![molecular formula C11H11ClN4 B1464564 3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine CAS No. 1248012-77-2](/img/structure/B1464564.png)
3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine
Vue d'ensemble
Description
“3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine” is a chemical compound. It is an intermediate of medicine and agricultural chemicals . It is involved in the Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit significant anti-fibrotic activities . These activities are particularly evaluated against immortalized rat hepatic stellate cells (HSC-T6), which are instrumental in the study of liver fibrosis. The derivatives of this compound have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Anti-Tubercular Agents
Derivatives of “3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine” have been designed and synthesized as potential anti-tubercular agents . These compounds have been tested against Mycobacterium tuberculosis H37Ra, and some have exhibited significant activity with low inhibitory concentrations (IC50). This suggests their potential use in shortening tuberculosis therapy .
Medicinal Chemistry
In medicinal chemistry, the pyrimidine moiety of this compound is considered a privileged structure due to its wide range of pharmacological activities. It’s employed in the design of libraries of novel heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic compounds .
Drug Development
The compound’s derivatives have been analyzed for their ADME characteristics (Absorption, Distribution, Metabolism, and Excretion) using computational tools. This analysis is crucial for identifying safe and promising drug candidates early in the drug development process to prevent failures .
Chemical Biology
In chemical biology, the compound serves as a building block for constructing novel heterocyclic compound libraries. These libraries are essential for discovering compounds with new biological activities and for expanding the scope of therapeutic agents .
Synthesis of N-(Pyridin-2-yl)amides
The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides have various applications, including as intermediates in organic synthesis and as potential therapeutic agents .
Design of Privileged Structures
The pyridin-3-yl moiety of the compound is integral in the design of privileged structures within medicinal chemistry. These structures are used to create compounds with high affinity and selectivity for biological targets .
Pharmacological Research
In pharmacological research, the compound’s derivatives are evaluated for their potential as pharmacological agents. This includes studying their interactions with biological targets, evaluating their efficacy, and determining their safety profiles .
Propriétés
IUPAC Name |
3-chloro-N-(2-pyridin-3-ylethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-11(16-7-6-14-10)15-5-3-9-2-1-4-13-8-9/h1-2,4,6-8H,3,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXIQICUMIGFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236102 | |
| Record name | 3-Chloro-N-[2-(3-pyridinyl)ethyl]-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248012-77-2 | |
| Record name | 3-Chloro-N-[2-(3-pyridinyl)ethyl]-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248012-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[2-(3-pyridinyl)ethyl]-2-pyrazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701236102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)



![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)


![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)




